REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.Br[CH2:17][CH2:18][NH:19][C:20](=[O:31])[C:21]1[CH:26]=[C:25]([C:27]#[N:28])[CH:24]=[CH:23][C:22]=1[O:29][CH3:30].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[C:27]([C:25]1[CH:24]=[CH:23][C:22]([O:29][CH3:30])=[C:21]([CH:26]=1)[C:20]([NH:19][CH2:18][CH2:17][N:11]1[CH2:12][CH2:13][CH:8]([C:6](=[O:7])[C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:15][CH:14]=2)[CH2:9][CH2:10]1)=[O:31])#[N:28] |f:2.3.4|
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
N-(2-bromoethyl)-5-cyano-2-methoxybenzamide
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
BrCCNC(C1=C(C=CC(=C1)C#N)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the whole is then stirred at room temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the whole is then extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride solution is washed neutral with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a water-jet vacuum
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid product is then filtered with suction
|
Type
|
WASH
|
Details
|
subsequently washed with 20 ml of ice-cold ethanol
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)NCCN2CCC(CC2)C(C2=CC=C(C=C2)F)=O)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |